![molecular formula C28H21BrO2 B14366205 [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) CAS No. 92345-80-7](/img/structure/B14366205.png)
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is an organobromine compound with a complex structure that includes bromine, phenyl, and methanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) typically involves a bromination reaction. One common method includes the bromination of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine dissolved in glacial acetic acid . The reaction conditions must be carefully controlled to ensure the correct substitution and to avoid over-bromination.
Industrial Production Methods
While specific industrial production methods for [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification processes to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanone derivatives, while oxidation and reduction reactions would produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibromoethane: Another organobromine compound with a simpler structure.
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): A compound with a similar brominated ethane backbone.
Uniqueness
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is unique due to its combination of bromine, phenyl, and methanone groups, which confer specific chemical properties and potential applications not found in simpler compounds. Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
92345-80-7 |
|---|---|
Fórmula molecular |
C28H21BrO2 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
[4-[2-(4-benzoylphenyl)-2-bromoethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H21BrO2/c29-26(21-15-17-25(18-16-21)28(31)23-9-5-2-6-10-23)19-20-11-13-24(14-12-20)27(30)22-7-3-1-4-8-22/h1-18,26H,19H2 |
Clave InChI |
HALPBHOGYNUAIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
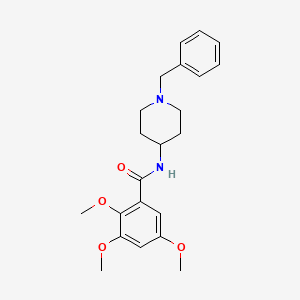
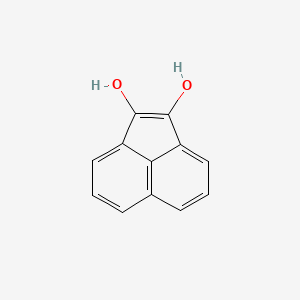
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)


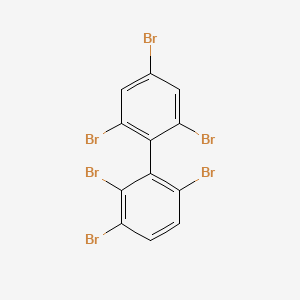
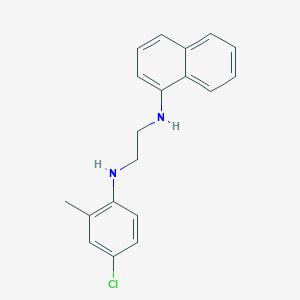
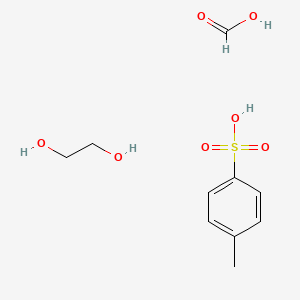
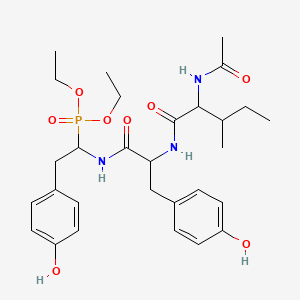
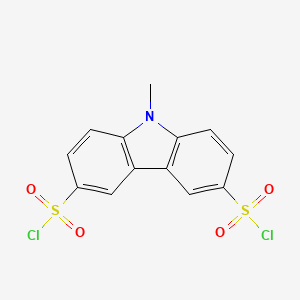
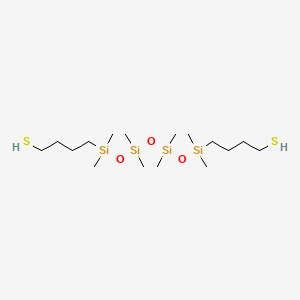

![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)
